REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Cl.[Cl:11][CH2:12][CH2:13][CH2:14][OH:15].[H-].[Na+]>CN(C=O)C>[Cl:11][CH2:12][CH2:13][CH2:14][O:15][CH2:5][C:4]1[CH:7]=[CH:8][CH:9]=[CH:10][C:3]=1[O:2][CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CCl)C=CC=C1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for a further 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between 500 ml of water and 500 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted four times with 250 ml of ethyl acetate each time
|
Type
|
WASH
|
Details
|
The combined organic phases were washed twice with 250 ml of water each time
|
Type
|
DISTILLATION
|
Details
|
finally the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product (44 g) was purified by chromatography on silica gel with a 1:2 mixture of methylene chloride and hexane as the eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOCC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74170.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |